molecular formula C19H22ClNO2 B2919442 3-(3-chlorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide CAS No. 1705922-17-3

3-(3-chlorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide

Cat. No.: B2919442
CAS No.: 1705922-17-3
M. Wt: 331.84
InChI Key: AVOBKMFDBJLHCP-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide is a synthetic amide derivative characterized by a 3-chlorophenyl group attached to a propanamide backbone, which is further substituted with a 2-methoxy-2-(2-methylphenyl)ethyl moiety. The compound’s molecular formula is inferred as C₂₁H₂₄ClNO₂, with a molecular weight of approximately 354.9 g/mol (calculated based on substituent contributions).

Properties

IUPAC Name

3-(3-chlorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO2/c1-14-6-3-4-9-17(14)18(23-2)13-21-19(22)11-10-15-7-5-8-16(20)12-15/h3-9,12,18H,10-11,13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOBKMFDBJLHCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)CCC2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chlorobenzoyl chloride with 2-methoxy-2-(2-methylphenyl)ethylamine under controlled conditions to form the desired amide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and improved scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(3-chlorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Similarities

The compound shares core structural motifs with several derivatives reported in the evidence:

  • Propanamide backbone : Enhances metabolic stability compared to ester or carboxylic acid analogs.
  • Substituent diversity : The 2-methoxy-2-(2-methylphenyl)ethyl group distinguishes it from other analogs with naphthyl, isobutylphenyl, or heterocyclic substituents.

Key Analog Compounds and Their Properties

The following table summarizes structurally related compounds and their pharmacological or chemical profiles:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Pharmacological Activity Source
(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide C₂₃H₂₂ClNO₂ 379.9 Naproxen-derived substituent; characterized via NMR, UV, and mass spectra Potential anti-inflammatory/analgesic
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide C₂₂H₂₆ClNO 363.9 Ibuprofen-derived substituent; high-yield synthesis NSAID analog
N-(3-Chlorophenyl)-3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanamide (PARP1-IN-8) C₂₅H₁₉ClN₄O₂ 458.9 Phthalazinone core; IC₅₀ = 97 nM against PARP1 PARP1 inhibition (anticancer)
3-(3-Chlorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)propanamide C₂₁H₂₀ClNO₂ 353.8 Naphthalene substituent; hydroxyethyl group Undocumented (structural analog)
3-Chloro-N-(3-methoxyphenyl)propanamide C₁₀H₁₂ClNO₂ 213.7 Simple methoxyphenyl substituent Intermediate in polymer synthesis

Pharmacological and Structural Insights

  • Anti-inflammatory Analogs :

    • The naproxen-derived analog () demonstrates how bulky aromatic substituents (e.g., 6-methoxynaphthalen-2-yl) enhance cyclooxygenase (COX) inhibition, akin to naproxen’s mechanism .
    • The ibuprofen-derived compound () retains NSAID-like activity via its isobutylphenyl group, suggesting the target compound’s 2-methylphenyl group may confer similar hydrophobic interactions .
  • Enzyme Inhibitors: PARP1-IN-8 () highlights the role of extended aromatic systems (e.g., phthalazinone) in targeting DNA repair pathways, contrasting with the target compound’s methoxy-methylphenyl group, which may prioritize membrane permeability .
  • Structural Modifications and Bioactivity: Methoxy groups: The methoxy substituent in the target compound and ’s analog may improve solubility or modulate electronic effects on the amide bond . Naphthalene vs.

Biological Activity

The compound 3-(3-chlorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18_{18}H22_{22}ClN\O
  • Molecular Weight : 303.83 g/mol

The presence of a chlorophenyl group and a methoxy group suggests potential interactions with biological targets, making it a candidate for further investigation.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds structurally similar to this compound. For instance, derivatives exhibiting similar functional groups have shown significant inhibitory effects against SARS-CoV-2. In vitro assays demonstrated that certain analogs can achieve nanomolar potency against viral replication, indicating that modifications in the side chains can enhance biological activity .

Antimicrobial Activity

The compound's structural characteristics suggest possible antimicrobial properties. Research on related compounds has shown promising antibacterial and antifungal activities. For example, derivatives with similar aromatic substitutions exhibited minimum inhibitory concentrations (MICs) ranging from 4.69 to 22.9 µM against various Gram-positive and Gram-negative bacteria . This suggests that this compound may possess comparable antimicrobial properties.

The proposed mechanism of action for compounds like this compound involves interaction with specific biological targets such as enzymes or receptors involved in viral replication or bacterial growth. Structure-activity relationship (SAR) studies indicate that substituents on the phenyl rings can significantly influence binding affinity and inhibitory efficacy .

Case Study 1: Antiviral Efficacy

In a study examining the antiviral activity of related compounds, it was found that modifications similar to those present in this compound led to improved inhibition of viral proteases. Compounds demonstrated IC50_{50} values in the low nanomolar range against SARS-CoV-2, suggesting high potency and specificity .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of structurally analogous compounds revealed that certain derivatives exhibited significant antimicrobial activity against both bacterial and fungal strains. The study reported MIC values indicating effective inhibition at concentrations as low as 5.64 µM against Staphylococcus aureus and 13.40 µM against Pseudomonas aeruginosa .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/PathogenIC50_{50}/MIC (µM)Reference
AntiviralSARS-CoV-2<10
AntibacterialStaphylococcus aureus5.64
AntifungalCandida albicans16.69

Table 2: Structure-Activity Relationship Insights

Compound VariantStructural ModificationObserved Activity
ML300Parent compoundModerate activity
7Biphenyl derivativeReduced potency
N-Methyl pyrrole derivativeIncreased steric bulkEnhanced binding

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